molecular formula C17H15ClN4O B11442871 6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B11442871
M. Wt: 326.8 g/mol
InChI Key: JKWYZKAHMUBXLN-UHFFFAOYSA-N
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Description

6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one is a complex organic compound with a unique structure that includes a benzyl group, a chloro-substituted phenyl group, and a triazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting with the preparation of the triazinone ring. One common method involves the reaction of benzylamine with 3-chloro-2-methylphenyl isocyanate to form the intermediate, which is then cyclized to produce the triazinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of 6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules, disrupting cellular processes and leading to its antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one stands out due to its unique combination of a triazinone ring and chloro-substituted phenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

6-benzyl-3-(3-chloro-2-methylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H15ClN4O/c1-11-13(18)8-5-9-14(11)19-17-20-16(23)15(21-22-17)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,19,20,22,23)

InChI Key

JKWYZKAHMUBXLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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